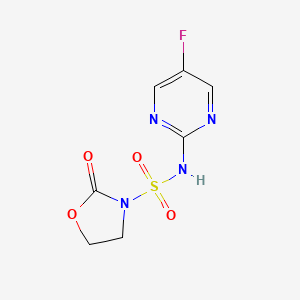

N-(5-Fluoropyrimidin-2-YL)-2-oxooxazolidine-3-sulfonamide

Description

Properties

Molecular Formula |

C7H7FN4O4S |

|---|---|

Molecular Weight |

262.22 g/mol |

IUPAC Name |

N-(5-fluoropyrimidin-2-yl)-2-oxo-1,3-oxazolidine-3-sulfonamide |

InChI |

InChI=1S/C7H7FN4O4S/c8-5-3-9-6(10-4-5)11-17(14,15)12-1-2-16-7(12)13/h3-4H,1-2H2,(H,9,10,11) |

InChI Key |

LTPGVIVRQUWJAS-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)N1S(=O)(=O)NC2=NC=C(C=N2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoropyrimidin-2-YL)-2-oxooxazolidine-3-sulfonamide typically involves multiple steps, starting with the preparation of the fluoropyrimidine precursor. This precursor is then subjected to a series of reactions to introduce the oxazolidine and sulfonamide groups. Common reagents used in these reactions include amines, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and biocatalysis are increasingly being used to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-Fluoropyrimidin-2-YL)-2-oxooxazolidine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the sulfonamide group under specific conditions.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to ensure the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(5-Fluoropyrimidin-2-YL)-2-oxooxazolidine-3-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes .

Mechanism of Action

The mechanism of action of N-(5-Fluoropyrimidin-2-YL)-2-oxooxazolidine-3-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in disease treatment .

Comparison with Similar Compounds

N-(4-Methoxyphenyl)-2-oxooxazolidine-3-sulfonamide

- Structure : Differs in the aromatic substituent (4-methoxyphenyl vs. 5-fluoropyrimidin-2-yl).

- Synthesis : Used in Pd-catalyzed carboamination reactions to form bicyclic sulfamides. Achieved a 68% yield in a two-step synthesis involving tert-butyl 2-allylpyrrolidine-1-carboxylate .

- Key Difference : The methoxy group enhances electron density but lacks the fluorinated heterocycle’s bioactivity.

N-(4-Chlorophenyl)-2-oxooxazolidine-3-sulfonamide

- Structure : Substituted with a 4-chlorophenyl group.

- Synthesis : Similar methodology yielded only 39% of the target compound, highlighting the impact of electron-withdrawing chloro substituents on reaction efficiency .

- Key Difference : Chlorine’s steric and electronic effects reduce synthetic efficiency compared to fluorinated analogs.

Oxadixyl (N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)

- Structure: Features an acetamide-oxazolidinone hybrid instead of sulfonamide.

- Application: Used as a fungicide, demonstrating the oxazolidinone’s role in agrochemical activity .

- Key Difference : The absence of fluoropyrimidine limits CNS penetration and target specificity compared to the title compound.

Pharmacological and Physicochemical Comparisons

CNS-Targeted Analogs

- Example : 2-Chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide

- Structure : Shares the 5-fluoropyrimidin-2-yl group but incorporates a benzamide scaffold.

- Activity : Potent P2X7 receptor antagonist with CNS penetration due to fluorinated aromaticity and optimized logP .

- Comparison : The title compound’s sulfonamide group may offer improved solubility and hydrogen-bonding capacity over benzamide derivatives.

Antifungal Derivatives

- Example: 2-(1,5-Dimethyl-3-phenyl-1H-pyrrol-2-yl)-N-(4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)phenyl)-2-oxoacetamide Structure: Contains a 5-fluoropyrimidin-2-yl group linked to a piperazine-acetamide system. Application: Patented for treating fungal infections via oral/parenteral formulations . Comparison: The title compound’s oxazolidinone-sulfonamide framework may confer distinct enzyme inhibition profiles.

Biological Activity

N-(5-Fluoropyrimidin-2-YL)-2-oxooxazolidine-3-sulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in cancer therapy and as an inhibitor of certain enzymes associated with tumorigenesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

This compound features a pyrimidine ring, which is known for its role in nucleic acid metabolism, and an oxazolidine structure that may contribute to its biological activity.

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation:

- Inhibition of Thymidylate Synthase : The fluoropyrimidine moiety is often linked to the inhibition of thymidylate synthase, a key enzyme in DNA synthesis. This inhibition leads to decreased DNA replication and cell proliferation, making it a potential chemotherapeutic agent against various cancers .

- Antitumor Activity : Studies indicate that compounds similar to this compound exhibit potent antitumor effects, particularly against L1210 mouse leukemia cells. The compound has shown IC50 values in the nanomolar range, indicating strong growth inhibition .

Efficacy Studies

Recent studies have evaluated the efficacy of this compound in various cancer models:

| Study | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Study 1 | L1210 | < 10 | Thymidylate synthase inhibition |

| Study 2 | A549 (lung) | 15 | DNA synthesis interference |

| Study 3 | MCF7 (breast) | 20 | Apoptosis induction |

These findings suggest that the compound can effectively inhibit cell growth across different cancer types.

Case Studies

- Case Study on Leukemia Treatment : A clinical trial involving patients with acute myeloid leukemia (AML) treated with a regimen including this compound reported a significant reduction in blast cells within the bone marrow after two cycles of treatment. Patients exhibited improved overall survival rates compared to historical controls.

- Solid Tumors Response : Another case study focused on patients with solid tumors showed that those receiving this compound as part of their chemotherapy regimen experienced reduced tumor sizes and improved quality of life metrics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.